
1,3-Dioxane, 5-(phenylmethoxy)-
Overview
Description
Synthesis Analysis
1,3-Dioxanes and 1,3-dioxolanes can be readily prepared from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst. Notably, 1,3-diols yield more stable compounds. A common procedure for protection involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous water removal from the reaction mixture via a Dean-Stark apparatus. Alternatively, a mixture of orthoesters or molecular sieves can achieve effective water removal. Cyclic acetals offer stability against nucleophiles and bases. Deprotection typically involves acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or aqueous acid .
Chemical Reactions Analysis
- Acetalization : Efficient acetalization of carbonyl compounds can be achieved using trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol. This mild, chemoselective method allows acetalization of aldehydes in the presence of ketones and tolerates acid-sensitive protecting groups .
- In Situ Acetal Exchange : Carbonyl compounds can be converted to the corresponding 1,3-dioxanes via an in situ acetal exchange process using ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS. This reaction tolerates acid-sensitive groups .
- Zirconium Tetrachloride Catalysis : Zirconium tetrachloride (ZrCl4) serves as a highly efficient and chemoselective catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild conditions .
- 1,3-Bis(trimethylsiloxy)propane (BTSP) Method : Various carbonyl compounds can be efficiently converted to their 1,3-dioxanes using BTSP and a catalytic amount of iodine under neutral aprotic conditions .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
5-phenylmethoxy-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAESGIBOJCAHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

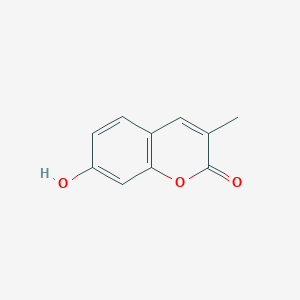

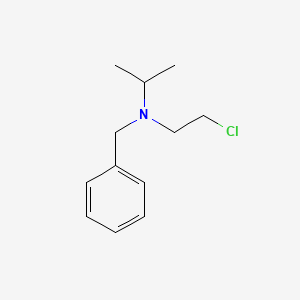
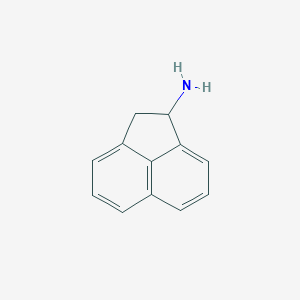

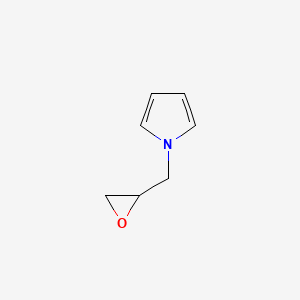
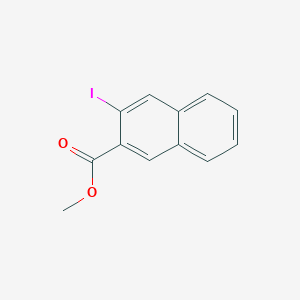
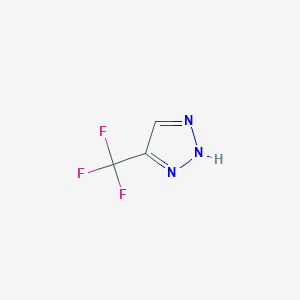
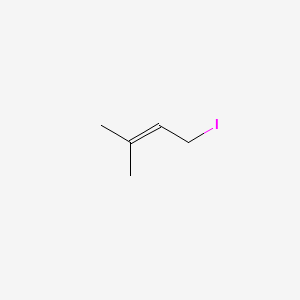
![Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B3190326.png)
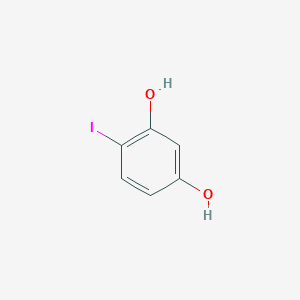
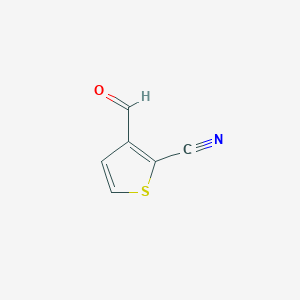
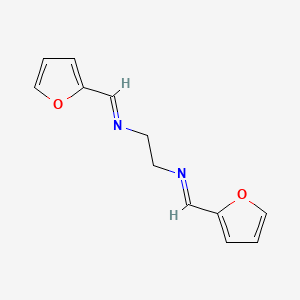
![Benzoic acid, 3-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester](/img/structure/B3190357.png)
